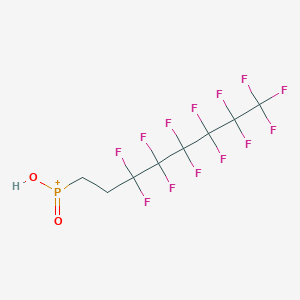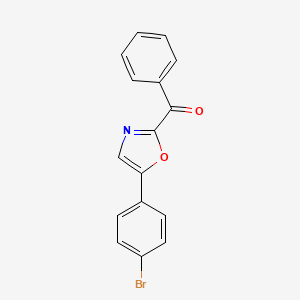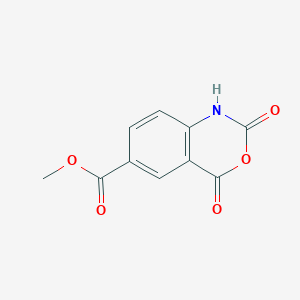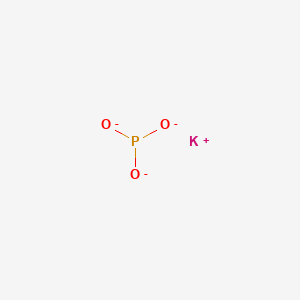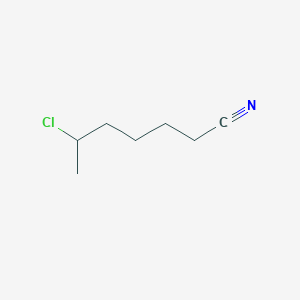
6-Chloroheptanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloroheptanenitrile is an organic compound with the molecular formula Cl(CH₂)₆CN It is a member of the nitrile family, characterized by the presence of a cyano group (-CN) attached to a seven-carbon chain with a chlorine atom on the sixth carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 6-Chloroheptanenitrile can be synthesized through several methods:
From Halogenoalkanes: One common method involves the reaction of 6-chloroheptane with sodium cyanide (NaCN) or potassium cyanide (KCN) in ethanol under reflux conditions. This substitution reaction replaces the halogen atom with a cyano group, forming the nitrile.
From Amides: Another method involves the dehydration of 6-chloroheptanamide using phosphorus pentoxide (P₄O₁₀) or thionyl chloride (SOCl₂). The dehydration process removes water from the amide group, resulting in the formation of the nitrile.
From Aldehydes and Ketones: Aldehydes and ketones can react with hydrogen cyanide (HCN) to form hydroxynitriles, which can then be further processed to obtain this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the methods mentioned above, with careful control of reaction conditions to ensure high yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Chloroheptanenitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as ammonia, amines, or alkoxides. For example, the reaction with ammonia can produce 6-aminoheptanenitrile.
Dehydrochlorination: Heating this compound with a base can lead to the elimination of hydrogen chloride (HCl), forming an unsaturated nitrile.
Cyclization: Under certain conditions, this compound can undergo intramolecular cyclization to form cyclic compounds.
Common Reagents and Conditions:
Nucleophiles: Ammonia, methylamine, and triethylamine are commonly used nucleophiles.
Bases: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) are used for dehydrochlorination reactions.
Solvents: Ethanol and other polar solvents are often used to facilitate reactions.
Major Products:
Substitution Products: 6-Aminoheptanenitrile, 6-methylaminoheptanenitrile.
Cyclization Products: Cyclic compounds such as piperidones.
Wissenschaftliche Forschungsanwendungen
6-Chloroheptanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-chloroheptanenitrile involves its reactivity with nucleophiles and bases. The chlorine atom, being an electron-withdrawing group, makes the carbon adjacent to it more susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to produce a wide range of products.
Vergleich Mit ähnlichen Verbindungen
5-Chlorovaleronitrile: Similar in structure but with a five-carbon chain.
7-Chlorooctanenitrile: Similar in structure but with an eight-carbon chain.
6-Bromoheptanenitrile: Similar in structure but with a bromine atom instead of chlorine.
Uniqueness: 6-Chloroheptanenitrile is unique due to its specific chain length and the presence of a chlorine atom, which imparts distinct reactivity compared to its analogs. This makes it a valuable compound for targeted synthetic applications.
Eigenschaften
CAS-Nummer |
88725-94-4 |
|---|---|
Molekularformel |
C7H12ClN |
Molekulargewicht |
145.63 g/mol |
IUPAC-Name |
6-chloroheptanenitrile |
InChI |
InChI=1S/C7H12ClN/c1-7(8)5-3-2-4-6-9/h7H,2-5H2,1H3 |
InChI-Schlüssel |
OAXMZFNBYBYTSF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCCCC#N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





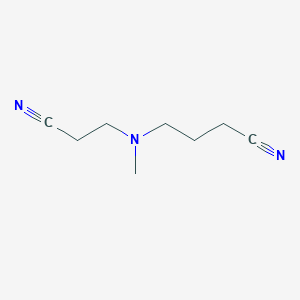
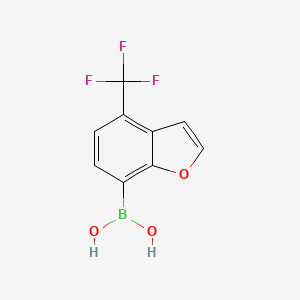
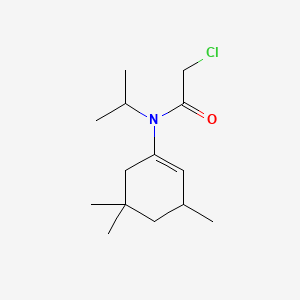
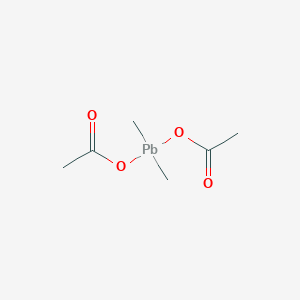
![6-bromo-2-butyl-3H-imidazo[4,5-b]pyridine](/img/structure/B14129385.png)

